5-Amino-3-(3-methoxyphenyl)isoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

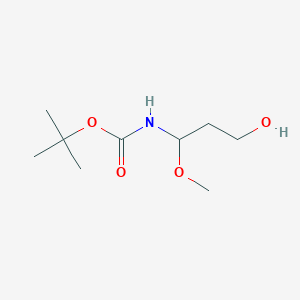

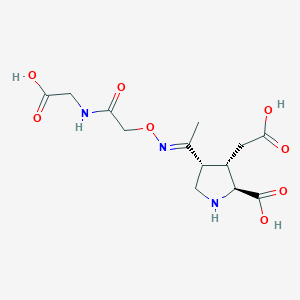

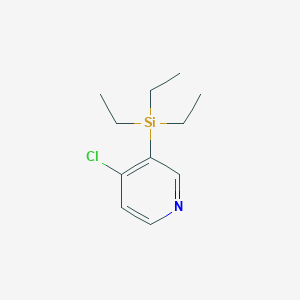

5-Amino-3-(3-methoxyphenyl)isoxazole is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . Its IUPAC name is 3-(3-methoxyphenyl)-5-isoxazolamine . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 5-Amino-3-(3-methoxyphenyl)isoxazole and similar compounds has been a subject of research. For instance, the cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . These methods are amenable for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles .

Molecular Structure Analysis

The molecular structure of 5-Amino-3-(3-methoxyphenyl)isoxazole can be represented by the InChI code: 1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Chemical Reactions Analysis

5-Amino-3-(3-methoxyphenyl)isoxazole can participate in various chemical reactions. For example, it can react with α,β-unsaturated carbonyl compounds to efficiently synthesize various 3-substituted and 3,5-disubstituted isoxazoles . Another reaction involves the transformation of α-halohydrazones/ketoximes into trisubstituted pyrazoles/disubstituted isoxazoles by treatment with phosphine, acyl chloride, and a base .

Physical And Chemical Properties Analysis

5-Amino-3-(3-methoxyphenyl)isoxazole is a solid substance with a boiling point of 91-93°C . It should be stored at ambient temperature .

Aplicaciones Científicas De Investigación

Antimicrobial Applications

This compound has been studied for its potential to inhibit the growth of Gram-positive bacteria, such as Listeria monocytogenes . Its antimicrobial properties could be valuable in developing new antibiotics or disinfectants.

Environmental Science

Research into the environmental impact of phenyl and isoxazole compounds could benefit from the use of 5-Amino-3-(3-methoxyphenyl)isoxazole as a model compound to study degradation processes and environmental persistence.

Each of these applications leverages the unique chemical properties of 5-Amino-3-(3-methoxyphenyl)isoxazole, demonstrating its versatility and importance in various fields of scientific research. The compound’s molecular structure, which includes an isoxazole ring and a methoxyphenyl group, provides a range of reactive sites that can be utilized in different research contexts. The safety information provided, such as the hazard statements and precautionary statements, should always be considered when handling the compound in any research application .

Safety and Hazards

The compound is classified under the GHS07 hazard category. It has hazard statements H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation and may cause respiratory irritation . The precautionary statements P280;P271 recommend wearing protective gloves/clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

Mecanismo De Acción

Mode of Action

It’s known that the compound has a strong intramolecular hydrogen bond between one of the hydrogens of the amino group and oxygen from the carbonyl group, which stabilizes the structure .

Biochemical Pathways

It’s known that the compound can participate in reactions with unsaturated carbonyl compounds, leading to the formation of fused nitrogen-containing heterocyclic systems .

Action Environment

It’s known that the yield of the target product in reactions involving this compound strongly depends on the nature of the solvent .

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-8-4-2-3-7(5-8)9-6-10(11)14-12-9/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZSBBXGHNWHSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NOC(=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405392 |

Source

|

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(3-methoxyphenyl)isoxazole | |

CAS RN |

119162-46-8 |

Source

|

| Record name | 3-(3-Methoxyphenyl)-5-isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119162-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Methoxyphenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)

![Methyl 3-[8,13-bis(2,2-difluoroethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B54057.png)

![4-Methylhexahydrocyclopenta[e][1,3]oxazin-2(3H)-one](/img/structure/B54064.png)

![(7R,8R)-7-(5,6-dichlorobenzimidazol-1-yl)-5a,7,8,8a-tetrahydro-5H-furo[3,2-e][1,4,2,3]dioxathiaphosphepine-5,8-diol](/img/structure/B54066.png)

![1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B54078.png)